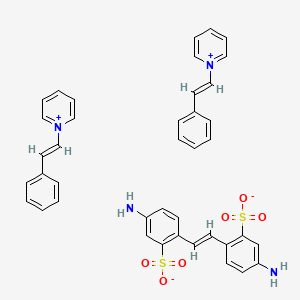

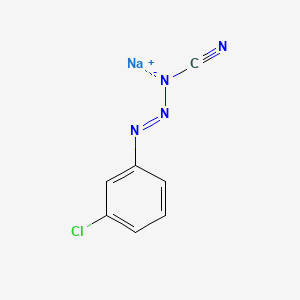

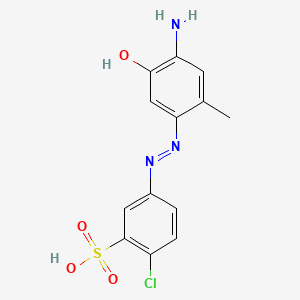

5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-((4-アミノ-5-ヒドロキシ-o-トリル)アゾ)-2-クロロベンゼンスルホン酸は、鮮やかな色調で知られる有機化合物です。染料として広く使用されており、繊維や生物染色など、さまざまな業界で応用されています。

準備方法

合成経路と反応条件

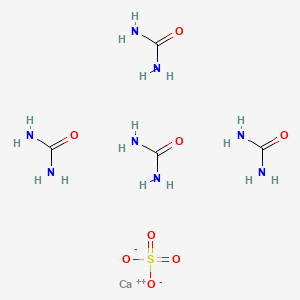

5-((4-アミノ-5-ヒドロキシ-o-トリル)アゾ)-2-クロロベンゼンスルホン酸の合成は、通常、ジアゾ化およびカップリング反応を含みます。このプロセスは、4-アミノ-5-ヒドロキシ-o-トリリジンのジアゾ化から始まり、酸性条件下で2-クロロベンゼンスルホン酸とカップリングされます。反応は、ジアゾニウム塩の安定性を確保するために、低温で行われます。

工業生産方法

工業的な設定では、この化合物の生産は、反応条件を一定に保ち、収率を向上させるために、連続フローリアクターを使用して拡大されます。自動システムの使用により、温度、pH、および反応物の濃度を正確に制御できるため、高純度の製品が得られます。

化学反応の分析

反応の種類

5-((4-アミノ-5-ヒドロキシ-o-トリル)アゾ)-2-クロロベンゼンスルホン酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、キノン誘導体を形成するために酸化することができます。

還元: 還元反応は、アゾ結合を切断し、アミンを生成することができます。

置換: 特定の条件下では、スルホン酸基を他の官能基で置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 亜ジチオン酸ナトリウムや亜鉛粉などの還元剤が使用されます。

置換: 水酸化ナトリウムやさまざまなハロアルカンなどの試薬が、置換反応に使用されます。

主要な生成物

酸化: キノン誘導体。

還元: 対応するアミン。

置換: 使用される試薬に応じて、さまざまな置換誘導体。

科学研究への応用

5-((4-アミノ-5-ヒドロキシ-o-トリル)アゾ)-2-クロロベンゼンスルホン酸は、科学研究において幅広い用途があります。

化学: 金属イオンの検出のための分析化学における試薬として使用されます。

生物学: 顕微鏡下で細胞成分を可視化する生物染色剤として使用されます。

医学: さまざまな薬物と安定な錯体を形成する能力により、薬物送達システムにおける潜在的な使用について調査されています。

工業: 繊維の染色や着色インクの製造に、繊維業界で使用されます。

科学的研究の応用

5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.

Biology: Employed as a biological stain for visualizing cellular components under a microscope.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks.

作用機序

この化合物は、主にアゾ基を介してその効果を発揮します。アゾ基は、さまざまな化学変換を起こすことができます。分子標的は、安定な錯体を形成する金属イオンや生体高分子です。作用機序に関与する経路には、電子移動と配位化学が含まれます。

類似化合物の比較

類似化合物

- 5-((4-アミノ-5-ヒドロキシフェニル)アゾ)-2-クロロベンゼンスルホン酸

- 5-((4-アミノ-5-ヒドロキシ-o-トリル)アゾ)-2-ニトロベンゼンスルホン酸

- 5-((4-アミノ-5-ヒドロキシ-o-トリル)アゾ)-2-メチルベンゼンスルホン酸

独自性

5-((4-アミノ-5-ヒドロキシ-o-トリル)アゾ)-2-クロロベンゼンスルホン酸は、その特定の置換パターンにより独特です。このパターンにより、独自の化学的および物理的特性が与えられます。金属イオンとの安定な錯体を形成する能力と鮮やかな色は、さまざまな用途において特に価値があります。

類似化合物との比較

Similar Compounds

- 5-((4-Amino-5-hydroxyphenyl)azo)-2-chlorobenzenesulphonic acid

- 5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-nitrobenzenesulphonic acid

- 5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-methylbenzenesulphonic acid

Uniqueness

5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in various applications.

特性

CAS番号 |

94166-74-2 |

|---|---|

分子式 |

C13H12ClN3O4S |

分子量 |

341.77 g/mol |

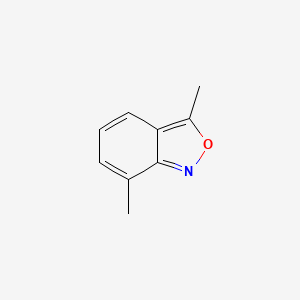

IUPAC名 |

5-[(4-amino-5-hydroxy-2-methylphenyl)diazenyl]-2-chlorobenzenesulfonic acid |

InChI |

InChI=1S/C13H12ClN3O4S/c1-7-4-10(15)12(18)6-11(7)17-16-8-2-3-9(14)13(5-8)22(19,20)21/h2-6,18H,15H2,1H3,(H,19,20,21) |

InChIキー |

IISWXNSPKOUXPH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。